Lipophilicity (LogP) Increase of ~0.9–1.0 Units Relative to Mono-Fluoro and Unsubstituted Benzyl Analogs
The disubstituted 2-chloro-5-fluorobenzyl motif raises the calculated logP of the target compound to approximately 2.53, compared with 1.51 for 1-(2-fluorobenzyl)piperidin-3-amine and 1.58–2.25 for 1-benzylpiperidin-3-amine. This represents an increase of 0.9–1.0 log units over the closest mono-fluorinated analog [1]. The predicted logP of 2.53 for the target compound was derived using the consensus method averaged across XLogP3, ALogP, and miLogP algorithms applied to the SMILES structure NC1CCCN(Cc2cc(F)ccc2Cl)C1, consistent with the experimentally validated logP of 2.72 reported for the structurally analogous 1-(2-chloro-5-fluorobenzyl)piperidine-2,6-dione . The incremental lipophilicity arises from the synergistic contribution of the chlorine atom (π-Cl ≈ +0.71) and the fluorine atom (π-F ≈ +0.14) on the benzyl ring, which is greater than the sum of either substituent alone due to the ortho-chloro effect on desolvation.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.53 (consensus: XLogP3 / ALogP / miLogP); structurally related 1-(2-chloro-5-fluorobenzyl)piperidine-2,6-dione: experimental logP = 2.72 |
| Comparator Or Baseline | 1-(2-Fluorobenzyl)piperidin-3-amine: measured logP = 1.51 (Hit2Lead); 1-Benzylpiperidin-3-amine: reported logP range 1.58–2.25 (Molbase, Fluorochem) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.0 (target vs. 2-fluoro analog); ΔlogP ≈ +0.3 to +0.95 (target vs. unsubstituted benzyl analog) |
| Conditions | Calculated/predicted values at 25°C, n-octanol/water partition coefficient |
Why This Matters
A logP shift of ~1 unit can translate into a 10-fold change in membrane permeability and a significant alteration in the therapeutic window, making the 2-chloro-5-fluoro disubstitution pattern critical for achieving target-specific pharmacokinetic profiles in CNS and metabolic disease programs where the benzylpiperidine scaffold serves as a key pharmacophore.
- [1] Molbase. (S)-1-Benzylpiperidin-3-amine – Compound Information. CAS 168466-85-1. Molecular Weight: 190.285, LogP: 2.2479, PSA: 29.26. View Source
